molecular formula C15H14F3N5O B2689328 4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2034441-15-9

4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2689328
CAS No.: 2034441-15-9
M. Wt: 337.306
InChI Key: KDYWOQXILVCCLU-UHFFFAOYSA-N
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Description

4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a trifluoromethyl group and a piperazine ring bonded to a pyridine-2-carbonyl moiety. The unique structure of this compound makes it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with 1-(pyridine-2-carbonyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the leaving groups.

Scientific Research Applications

4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory properties.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Evaluated for anti-tubercular activity.

Uniqueness

4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

pyridin-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O/c16-15(17,18)12-9-13(21-10-20-12)22-5-7-23(8-6-22)14(24)11-3-1-2-4-19-11/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYWOQXILVCCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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